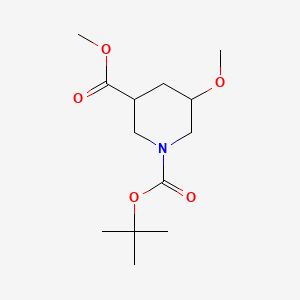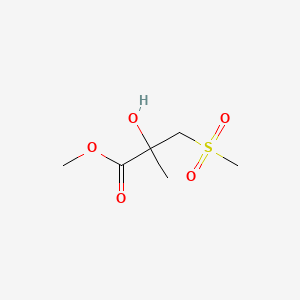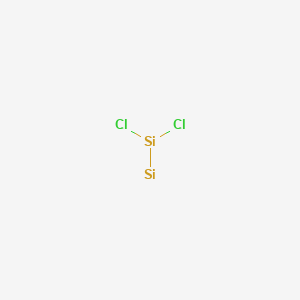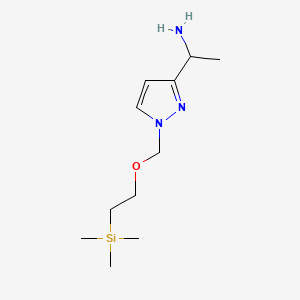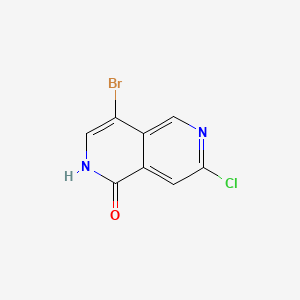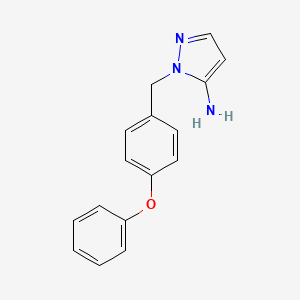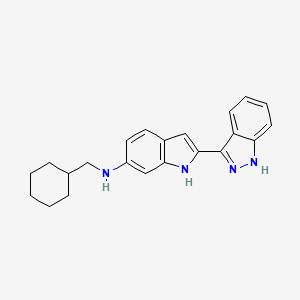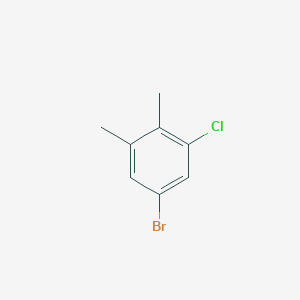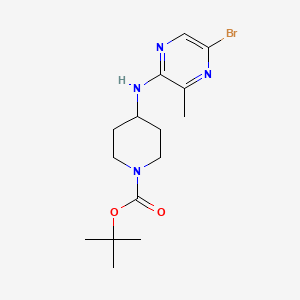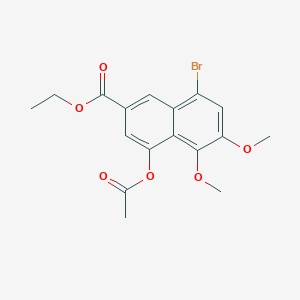
5-Bromo-3-isobutyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-isobutyl-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-isobutyl-1H-indole typically involves the bromination of 3-isobutylindole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-isobutyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts like palladium or copper.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate or sodium hydroxide.
Major Products Formed:
- Substituted indoles with various functional groups.
- Oxidized or reduced indole derivatives.
- Biaryl compounds from coupling reactions.
Scientific Research Applications
Chemistry: 5-Bromo-3-isobutyl-1H-indole is used as a building block in the synthesis of more complex organic molecules.
Biology: Indole derivatives, including this compound, have shown potential as bioactive compounds. They are studied for their antiviral, anticancer, and antimicrobial properties . The compound’s ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine: Research on this compound includes its potential use in treating diseases such as cancer and viral infections. Its derivatives are evaluated for their efficacy and safety in preclinical and clinical studies .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in manufacturing and material science .
Mechanism of Action
The mechanism of action of 5-Bromo-3-isobutyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
5-Bromo-1H-indole: Lacks the isobutyl group, making it less hydrophobic and potentially less bioactive.
3-Isobutyl-1H-indole: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.
5-Fluoro-3-isobutyl-1H-indole: Substitution of bromine with fluorine can alter the compound’s electronic properties and reactivity.
Uniqueness: 5-Bromo-3-isobutyl-1H-indole’s unique combination of a bromine atom and an isobutyl group enhances its chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H14BrN |
|---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
5-bromo-3-(2-methylpropyl)-1H-indole |
InChI |
InChI=1S/C12H14BrN/c1-8(2)5-9-7-14-12-4-3-10(13)6-11(9)12/h3-4,6-8,14H,5H2,1-2H3 |
InChI Key |
NLSUBWYRCDBYKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CNC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde](/img/structure/B13927267.png)
![6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)

